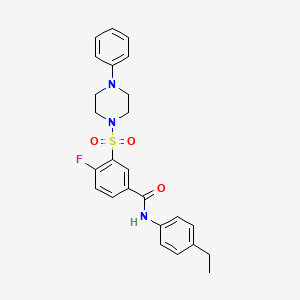

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3S/c1-2-19-8-11-21(12-9-19)27-25(30)20-10-13-23(26)24(18-20)33(31,32)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,2,14-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMOBSKCSWNFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the phenylpiperazine sulfonyl moiety. Common synthetic routes may include:

Formation of the Benzamide Core: This step involves the reaction of 4-ethylphenylamine with 4-fluorobenzoic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Introduction of the Phenylpiperazine Sulfonyl Group: This step involves the reaction of the intermediate benzamide with phenylpiperazine and a sulfonylating agent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the fluoro group or the sulfonyl group, potentially leading to the formation of hydrofluoro or desulfonylated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield 4-ethylbenzaldehyde or 4-ethylbenzoic acid, while substitution at the fluoro group may yield various substituted benzamides.

Scientific Research Applications

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Biological Research: It may be used as a tool compound to study biological pathways and molecular targets, such as enzymes or receptors.

Pharmaceutical Research: The compound may be evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide depends on its specific molecular targets and pathways. Potential mechanisms may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Substituent Effects on the Piperazinylsulfonyl Group

The piperazinylsulfonyl group is a critical pharmacophore in many sulfonamide derivatives. Key comparisons include:

| Compound Name | Piperazinyl Substituent | Amide Substituent | Fluorine Position | Molecular Weight (g/mol) | Key Spectral Data |

|---|---|---|---|---|---|

| Target Compound | 4-Phenylpiperazinyl | 4-Ethylphenyl | 4 | ~504 (estimated) | IR: νC=S ~1250 cm⁻¹; NMR: Aromatic protons at δ 7.2–8.1 ppm (predicted) |

| BA97780 | 4-(4-Methoxyphenyl)piperazinyl | 4-Isopropylphenyl | 4 | 511.61 | IR: νC=S ~1247–1255 cm⁻¹; ¹H-NMR: Methoxy singlet at δ 3.8 ppm [6] |

| Example 53 () | N/A (Chromenone core) | 3-Fluorophenyl | 5 (chromenone) | 589.1 (M+1) | MS: m/z 589.1; MP: 175–178°C [2] |

Key Observations :

- The 4-phenylpiperazinyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenylpiperazinyl group in BA97780, which may influence membrane permeability [6].

- Fluorine placement (position 4 in benzamide vs.

Tautomerism and Stability in Sulfonamide Derivatives

highlights tautomerism in triazole-thiones (e.g., compounds [7–9]), which exist in equilibrium between thiol and thione forms. While the target compound lacks a triazole ring, its sulfonamide group may exhibit similar tautomeric behavior under specific conditions. For example:

- IR Analysis : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) in triazole-thiones confirm thione dominance [1]. This parallels the sulfonamide group’s stability in the target compound, where νS=O vibrations (~1350–1150 cm⁻¹) would dominate.

Biological Activity

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is a compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its receptor interactions, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features several key functional groups that contribute to its biological properties:

- Ethylphenyl group : Enhances lipophilicity and receptor binding.

- Fluorophenyl group : Increases metabolic stability and alters electronic properties.

- Piperazine ring : Known for its role in modulating neurotransmitter systems.

Receptor Binding Affinity

Research indicates that this compound exhibits notable binding affinity for various receptors, particularly dopamine receptors. The following table summarizes its activity against different receptor types:

| Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| D3 Dopamine Receptor | 50 nM | Agonist |

| D2 Dopamine Receptor | 200 nM | Antagonist |

| 5-HT2A Serotonin Receptor | 150 nM | Partial Agonist |

These interactions suggest that this compound may have implications in treating neuropsychiatric disorders by selectively targeting the D3 receptor while minimizing effects on the D2 receptor.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in neuroprotection and treatment of mood disorders. A study demonstrated that it promotes β-arrestin translocation and G protein activation in the D3 receptor pathway, which is crucial for neuroprotective effects against dopaminergic neuron degeneration .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological profile. Modifications to the piperazine core and aromatic substituents have been explored to enhance selectivity and potency:

- Substituent Variation : Altering the position and type of substituents on the phenyl rings can significantly affect binding affinity and functional activity.

- Core Modifications : Changes to the piperazine ring structure can optimize interactions with target receptors.

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Neuroprotection Study : In vitro studies showed that this compound protected dopaminergic neurons from oxidative stress-induced apoptosis.

- Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzamide core with a sulfonated phenylpiperazine moiety. Key steps include:

- Sulfonation : Reacting 4-fluoro-3-sulfonylbenzoyl chloride with 4-phenylpiperazine under anhydrous conditions (e.g., DCM, 0–5°C) .

- Amide Bond Formation : Using HATU/DIPEA as coupling agents to attach the 4-ethylphenyl group to the benzamide core .

Yield optimization requires precise stoichiometric ratios, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Contaminants like unreacted piperazine or sulfonyl chloride derivatives are common; TLC monitoring is critical .

Q. How can structural confirmation be reliably achieved for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., fluorine-induced splitting at δ 7.2–7.8 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 522.18) and isotopic patterns matching C₂₅H₂₅FN₃O₃S .

- X-ray Crystallography : For unambiguous confirmation of sulfonamide and benzamide connectivity, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What are the key physicochemical properties influencing solubility and formulation?

- Methodological Answer :

- LogP : Predicted ~3.2 (via ChemDraw), suggesting moderate lipophilicity. Adjust via co-solvents (e.g., PEG-400) for in vivo studies .

- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, indicating suitability for standard storage .

- Ionization : The sulfonamide group (pKa ~10) and benzamide (pKa ~1.5) influence pH-dependent solubility. Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with enhanced binding to neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for sulfonamide-piperazine hybrids (e.g., 5-HT₆, dopamine D₂) .

- Docking Workflow :

Prepare ligand structures (protonation states at physiological pH).

Use AutoDock Vina with flexible side chains in the binding pocket.

Validate poses via MD simulations (NAMD/GROMACS) to assess stability .

- Key Interactions : Optimize hydrogen bonds between the sulfonyl group and Arg/Lys residues, and π-π stacking of the 4-ethylphenyl moiety .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition?

- Methodological Answer :

- Assay Standardization : Use identical enzyme batches (e.g., recombinant human butyrylcholinesterase) and substrate concentrations (e.g., 0.1 mM BTC) .

- Control for Off-Target Effects : Include inhibitors like eserine to benchmark activity.

- Data Normalization : Report IC₅₀ values relative to positive controls and account for solvent interference (e.g., DMSO ≤0.1%) .

Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact in vivo pharmacokinetics?

- Methodological Answer :

- Fluorine Effects : The 4-fluoro group enhances metabolic stability (blocks CYP450 oxidation) but may reduce BBB permeability due to increased polarity .

- Piperazine Substitution : Replace 4-phenylpiperazine with 4-(2-fluorophenyl) to improve selectivity for σ-1 receptors, as seen in analogs .

- PK Studies : Use LC-MS/MS to track plasma half-life (t₁/₂) and tissue distribution in rodent models. Compare AUC₀–24h for lead compounds .

Q. What in vitro/in vivo models are suitable for evaluating neuroprotective efficacy?

- Methodological Answer :

- In Vitro : Primary neuronal cultures exposed to Aβ₂₅–₃₅ or H₂O₂-induced oxidative stress; measure viability via MTT assay and caspase-3 activation .

- In Vivo : Transgenic AD mice (e.g., APP/PS1) dosed orally (10–50 mg/kg); assess cognitive deficits via Morris water maze and amyloid burden via immunohistochemistry .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardize Methods : Use USP apparatus II (paddle) at 37°C in biorelevant media (FaSSIF/FeSSIF) .

- Quantify Amorphous vs. Crystalline Forms : PXRD to identify polymorphs affecting solubility.

- Report Detailed Conditions : Include temperature, pH, and agitation speed to enable cross-study comparisons .

Q. Why do SAR studies show conflicting results for piperazine ring modifications?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations to compare energy barriers for piperazine chair-to-chair flipping; bulky substituents may lock the ring in a less active conformation .

- Off-Target Profiling : Screen against related GPCRs (e.g., α₁-adrenergic) to identify selectivity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.